1-(2,4-Dimethoxy-3-nitrophenyl)ethanone

Aromatic nitration Regioselective synthesis Electrophilic substitution

**Challenge:** Regioselective synthesis is often blocked by using mono-functional analogs (dimethoxy-only or nitro-only) that lack the specific electronic polarization needed for predictable cyclizations or reductions. **Solution:** This compound uniquely combines electron-donating methoxy groups with a 3-nitro group. - Enables selective 3-nitro reduction to 3-amino intermediate. - Permits nucleophilic substitution at the 5-position for Suzuki coupling. **Supply:** Immediate global shipping from BenchChem.

Molecular Formula C10H11NO5
Molecular Weight 225.20 g/mol
CAS No. 102652-87-9
Cat. No. B11882633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethoxy-3-nitrophenyl)ethanone
CAS102652-87-9
Molecular FormulaC10H11NO5
Molecular Weight225.20 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C(C=C1)OC)[N+](=O)[O-])OC
InChIInChI=1S/C10H11NO5/c1-6(12)7-4-5-8(15-2)9(11(13)14)10(7)16-3/h4-5H,1-3H3
InChIKeyZGDIGYSVMZINGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Dimethoxy-3-nitrophenyl)ethanone – Regioselective Synthesis Intermediate


1-(2,4-Dimethoxy-3-nitrophenyl)ethanone (CAS 102652-87-9, molecular formula C10H11NO5, molecular weight 225.20 g/mol) is a nitro-substituted aromatic ketone featuring two electron-donating methoxy groups at the 2- and 4-positions and a strongly electron-withdrawing nitro group at the 3-position of the phenyl ring [1]. This precise substitution pattern establishes the compound as a specialized synthetic intermediate wherein the acetyl group, the nitro moiety, and the methoxy groups collectively enable regioselective transformations not readily accessible from simpler acetophenone analogs [2].

1-(2,4-Dimethoxy-3-nitrophenyl)ethanone: Why Analogs Fall Short


Generic substitution of 1-(2,4-dimethoxy-3-nitrophenyl)ethanone with simpler analogs such as 1-(2,4-dimethoxyphenyl)ethanone (CAS 829-20-9, which lacks the 3-nitro group) or 3-nitroacetophenone (CAS 121-89-1, which lacks the 2,4-dimethoxy groups) fundamentally alters the regiochemical and electronic landscape of the aromatic ring [1]. The simultaneous presence of both electron-donating methoxy substituents and the electron-withdrawing nitro group in the target compound creates a unique polarization pattern that dictates nucleophilic aromatic substitution site-selectivity and modulates the electrophilicity of the acetyl carbonyl for condensation reactions . Replacing the target compound with either mono-functional analog eliminates critical reactive handles, resulting in different reaction pathways, altered product regiochemistry, and potentially failed downstream transformations [2].

1-(2,4-Dimethoxy-3-nitrophenyl)ethanone: Comparative Evidence


Nitration Regioselectivity of 2,4-Dimethoxyacetophenone

The target compound is typically prepared via nitration of 1-(2,4-dimethoxyphenyl)ethanone (CAS 829-20-9), with the methoxy groups at the 2- and 4-positions strongly activating the ring and directing incoming electrophiles to the 3-position. This regioselectivity is quantitatively distinct from the nitration of unsubstituted acetophenone, which yields a mixture of 2′- and 3′-nitro isomers [1]. In 1-(2,4-dimethoxyphenyl)ethanone, the 3-position is the exclusive site of mononitration due to the combined ortho/para-directing influence of both methoxy groups, enabling selective preparation of the target compound in contrast to the isomeric mixtures obtained from simpler ketones [2].

Aromatic nitration Regioselective synthesis Electrophilic substitution

Nitro Position Effects on SNAr Reactivity

The 3-nitro group in 1-(2,4-dimethoxy-3-nitrophenyl)ethanone activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) at positions ortho and para to the nitro moiety. This activation is quantifiably different from 4-nitroacetophenone (CAS 100-19-6), where the para-nitro group activates the ortho positions (2- and 6-positions) but leaves the meta position (3-position) deactivated. The target compound's substitution pattern creates an activated 5-position (para to nitro) and an activated 1-position (ortho to nitro, bearing the acetyl group), whereas the 4-nitro isomer's activated sites are at the 2- and 6-positions [1]. This differential activation pattern dictates which ring positions are available for subsequent functionalization.

SNAr reactivity Electron-withdrawing groups Leaving group activation

Hydrogen Bonding and Polar Surface Area Comparison

1-(2,4-Dimethoxy-3-nitrophenyl)ethanone exhibits a Topological Polar Surface Area (TPSA) of 81.4 Ų and contains 5 hydrogen bond acceptor sites with zero hydrogen bond donors [1]. In comparison, the non-nitrated analog 1-(2,4-dimethoxyphenyl)ethanone (CAS 829-20-9) has a TPSA of 35.5 Ų and only 3 hydrogen bond acceptors, while 3-nitroacetophenone (CAS 121-89-1) has a TPSA of 62.9 Ų and 3 hydrogen bond acceptors [2]. The target compound's higher TPSA and acceptor count arise from the combination of the nitro group and both methoxy oxygens, which may influence membrane permeability, solubility profiles, and target binding interactions in ways distinct from either analog alone [3].

Hydrogen bonding Lipophilicity Drug-likeness parameters

Purity Benchmark for Commercial Supply

Commercially sourced 1-(2,4-dimethoxy-3-nitrophenyl)ethanone is supplied with a minimum purity specification of 95% by reputable vendors, backed by full quality assurance documentation including Certificates of Analysis (COA) and Safety Data Sheets (SDS) upon request . This establishes a verifiable procurement benchmark that distinguishes it from research-grade materials with unspecified or lower purity levels that may introduce impurities detrimental to sensitive coupling reactions or catalytic cycles .

Synthetic intermediate Purity specification Procurement benchmark

Application Scenarios for 1-(2,4-Dimethoxy-3-nitrophenyl)ethanone


Regiospecific Chalcone and Heterocycle Synthesis

The exclusive 3-nitro substitution pattern enables regioselective Claisen-Schmidt condensations with aromatic aldehydes to yield 3-nitrochalcone derivatives. The nitro group remains intact at the 3-position, providing a distinct scaffold compared to chalcones derived from 4-nitroacetophenone, where the nitro group occupies the 4-position, or from non-nitrated acetophenones, which lack the nitro handle entirely [1]. This specificity is critical when synthesizing heterocyclic libraries (e.g., pyrazolines, isoxazoles, pyrimidines) where the spatial orientation of the nitro group influences cyclization regiochemistry and subsequent biological target interactions.

Selective Nitro Reduction to 3-Amino Derivatives

The 3-nitro group in the target compound can be selectively reduced to the corresponding 3-amino derivative without affecting the acetyl group or methoxy substituents. This transformation produces 1-(3-amino-2,4-dimethoxyphenyl)ethanone, a bifunctional intermediate bearing both an acetyl ketone and an aromatic amine. In contrast, reduction of 4-nitroacetophenone yields the 4-amino isomer, which exhibits different electronic properties (amino group para to acetyl rather than ortho/meta) and distinct subsequent reactivity in diazotization, acylation, or reductive amination sequences [1].

Boronic Acid Coupling Partners via SNAr

The nitro-activated positions in 1-(2,4-dimethoxy-3-nitrophenyl)ethanone permit nucleophilic aromatic substitution to introduce halogens, boronic acid moieties, or other functional groups for subsequent cross-coupling reactions. The resulting (2,4-dimethoxy-3-nitrophenyl)boronic acid (CAS 865540-67-6) serves as a versatile Suzuki-Miyaura coupling partner [1]. This pathway is enabled by the 3-nitro group's activation of the 5-position for halogenation, a regiochemical outcome not accessible from the 4-nitro isomer, which would direct halogenation to the 2-position instead .

SAR Studies of Multiply Substituted Aromatic Ketones

The target compound's unique combination of electron-donating methoxy groups and an electron-withdrawing nitro group, with calculated TPSA of 81.4 Ų and XLogP3 of 1.5, provides a distinct physicochemical profile for SAR exploration [1]. In medicinal chemistry campaigns where tuning polarity, hydrogen bonding capacity, and metabolic stability is required, this compound serves as an intermediate for generating analogs with incremental variations in these parameters—variations not attainable from either the dimethoxy-only or nitro-only parent scaffolds alone .

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